molecular formula C10H14Cl2F3N3 B044982 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride CAS No. 120298-11-5

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride

Cat. No.: B044982
CAS No.: 120298-11-5
M. Wt: 304.14 g/mol
InChI Key: BZIQAQCLPNZFMH-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride is an organic compound with the molecular formula C10H14Cl2F3N3. It is a light yellow solid that is often used in various scientific research applications. The compound is known for its stability and unique chemical properties, making it a valuable substance in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride typically involves the reaction of 1,2-diamine derivatives with sulfonium salts. One common method includes the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine derivatives .

Scientific Research Applications

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it particularly valuable in various research and industrial applications .

Biological Activity

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride, also known by its CAS number 120298-11-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

PropertyValue
Molecular FormulaC10H12F3N3·2HCl
Molecular Weight302.12 g/mol
Density1.253 g/cm³
Boiling Point122 °C (2 mmHg)
Melting Point43-46 °C

The compound primarily interacts with the serotonin receptor subtype 5-HT2C , acting as an agonist. This interaction is significant as it may influence various neurochemical pathways associated with mood regulation and anxiety disorders. The modulation of these receptors is crucial in the development of therapeutic agents targeting depression and anxiety.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antiaversive effects in animal models. Specifically, studies have shown that these compounds can significantly reduce panic-like behaviors, suggesting potential applications in treating anxiety disorders .

Cellular Effects

The compound has been observed to influence cellular signaling pathways, impacting gene expression and cellular metabolism. For instance, it has been shown to inhibit certain metabolic pathways in bacterial cells, which may imply antibacterial properties .

Case Studies

  • Study on Serotonin Receptors :
    A study demonstrated that compounds targeting the 5-HT2C receptor could effectively reduce anxiety-like behaviors in rodent models. The results indicated a dose-dependent relationship between receptor activation and behavioral outcomes, highlighting the potential of such compounds in therapeutic settings .
  • Antibacterial Activity :
    In vitro assays have shown that derivatives of piperazine compounds can exhibit antibacterial activity against various pathogens. For instance, modifications to the piperazine structure have enhanced efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values reported as low as 3.12 μg/mL .

Summary of Findings

The biological activity of this compound is characterized by its interaction with serotonin receptors and potential therapeutic applications in anxiety and depression management. Additionally, its structural modifications suggest promising antibacterial properties.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3.2ClH/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16;;/h1-2,7,14H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIQAQCLPNZFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600458
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120298-11-5
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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